![molecular formula C13H20N4O B2924434 2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2198221-75-7](/img/structure/B2924434.png)

2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one” is a derivative of 1,2,3-triazole . Triazoles are five-membered heterocycles embedded with three consecutive nitrogen atoms . They have been widely explored and earned considerable attraction in the pharmaceutical industry and academics due to their widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives include a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Physical And Chemical Properties Analysis

1,2,3-Triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .Scientific Research Applications

Synthesis and Characterization

Synthesis through Copper(I)-Catalyzed Cycloadditions : The compound's synthesis often involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).

Antimicrobial Activity : Some 1,2,3-triazole derivatives, including the ones synthesized via 1,3-dipolar cycloaddition reactions, have been studied for their antimicrobial activities (Holla et al., 2005).

Chemical Reactivity and Properties

Microwave-assisted Synthesis : The microwave-assisted synthesis of new 1,2,3-triazole derivatives has been reported, showcasing higher yields and lesser reaction time (Ashok et al., 2020).

Alkyne Activation : Studies have been conducted on the reaction of 2-alkynyl-1-methylene azide aromatics with iodine and gold complexes, leading to the formation of 1,3-disubstituted 4-iodoisoquinolines and isoquinolines (Yamamoto et al., 2009).

Applications in Novel Compounds Synthesis

Synthesis of Biologically Important Triazoles : A novel, environmentally friendly protocol for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles has been reported, highlighting its importance in biological and industrial contexts (Singh, Sindhu, & Khurana, 2013).

Fluorescent Behavior : Certain 1,2,3-triazole derivatives show fluorescent behavior, such as dual emission in specific solvents, indicating potential use in fluorescent markers or probes (Kamalraj, Senthil, & Kannan, 2008).

Potential Pharmaceutical Applications

- Inhibition of COVID-19 Main Protease : Some triazole derivatives have been synthesized and evaluated for their potential inhibitory action against the main protease of COVID-19, suggesting possible therapeutic applications (Rashdan et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole moiety have been reported to interact with various targets such as aromatase enzyme and tubulin .

Mode of Action

It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For instance, some triazole derivatives have shown to bind to the colchicine binding site of tubulin .

Biochemical Pathways

Similar compounds with a 1,2,3-triazole core have been reported to inhibit the polymerization of tubulin , which is a critical process in cell division. This could potentially lead to cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .

Result of Action

Similar compounds with a 1,2,3-triazole core have shown cytotoxic activity against various cancer cell lines .

Action Environment

It’s known that the chemical stability of 1,2,3-triazole derivatives is usually high, even under acidic or basic conditions, as well as under oxidizing and reducing conditions .

properties

IUPAC Name |

2-cyclopentyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c18-13(7-11-3-1-2-4-11)16-8-12(9-16)10-17-6-5-14-15-17/h5-6,11-12H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKNGZBAVONHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2924352.png)

![2-(2-ethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2924353.png)

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924354.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)

![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)

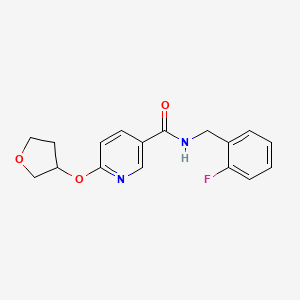

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)